molecular formula C16H16N2O2 B2861828 N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide CAS No. 1448028-58-7

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide

Cat. No.: B2861828
CAS No.: 1448028-58-7
M. Wt: 268.316
InChI Key: ADYLUIIISAGQKU-UHFFFAOYSA-N
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Description

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a benzyl group linked to a pyridin-2-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide typically involves the reaction of 3-(pyridin-2-yloxy)benzylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yloxy moiety and have similar biological activities.

    Cyclopropanecarboxamides: Compounds with a cyclopropane ring and carboxamide group, but different substituents on the benzyl group.

Uniqueness

N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring, carboxamide group, and pyridin-2-yloxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(13-7-8-13)18-11-12-4-3-5-14(10-12)20-15-6-1-2-9-17-15/h1-6,9-10,13H,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLUIIISAGQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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